molecular formula C14H20BrNO3 B8197171 Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

Cat. No.: B8197171
M. Wt: 330.22 g/mol
InChI Key: BOSAGDMAZKFPCK-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a brominated phenyl ring with a hydroxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate typically involves the reaction of 4-bromo-3-(2-hydroxypropan-2-yl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-bromo-3-(2-hydroxypropan-2-yl)aniline+tert-butyl chloroformateEt3Ntert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate\text{4-bromo-3-(2-hydroxypropan-2-yl)aniline} + \text{tert-butyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} 4-bromo-3-(2-hydroxypropan-2-yl)aniline+tert-butyl chloroformateEt3​N​tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenyl carbamates.

    Oxidation: Formation of ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Material Science: May be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate would depend on its specific application. In general, the compound can act as a protecting group for amines in organic synthesis, preventing unwanted reactions at the amine site. The hydroxypropan-2-yl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

tert-butyl N-[4-bromo-3-(2-hydroxypropan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)16-9-6-7-11(15)10(8-9)14(4,5)18/h6-8,18H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSAGDMAZKFPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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